methyl 3-(7-ethyl-2-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)propanoate
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Overview
Description
Methyl 3-(7-ethyl-2-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)propanoate is a complex organic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-d][1,2,4]triazin core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of methyl 3-(7-ethyl-2-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)propanoate typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, which is then subjected to cyclization with a triazine derivative under controlled conditions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as catalytic processes and continuous flow chemistry .
Chemical Reactions Analysis
Methyl 3-(7-ethyl-2-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)propanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where functional groups like halides or alkyl groups are introduced into the molecule.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with modified functional groups.
Scientific Research Applications
Methyl 3-(7-ethyl-2-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(7-ethyl-2-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparison with Similar Compounds
Methyl 3-(7-ethyl-2-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)propanoate can be compared with other pyrazolo[1,5-d][1,2,4]triazin derivatives, such as:
Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Pyrazolo[1,5-a]pyrimidines: These compounds also feature a pyrazole ring fused with another heterocycle, but have different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 3-(7-ethyl-2-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-4-10-14-15(6-5-11(17)19-3)12(18)9-7-8(2)13-16(9)10/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZFTTAHYPUMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C2=CC(=NN21)C)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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